N-Methyl-2-piperidinemethyl-d5 Chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-piperidinemethyl-d5 Chloride typically involves the deuteration of N-Methyl-2-piperidinemethyl Chloride.
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-piperidinemethyl-d5 Chloride can undergo several types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include deuterated solvents and nucleophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various deuterated derivatives .
Scientific Research Applications
N-Methyl-2-piperidinemethyl-d5 Chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Methyl-2-piperidinemethyl-d5 Chloride involves its interaction with molecular targets in biological systems. The deuterium atoms in the compound can influence reaction kinetics and pathways, providing insights into the behavior of similar non-deuterated compounds .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-piperidinemethyl Chloride: The non-deuterated version of the compound.
2-Chloromethyl-1-methylpiperidine: Another structurally similar compound.
Uniqueness
N-Methyl-2-piperidinemethyl-d5 Chloride is unique due to its deuterium labeling, which makes it particularly valuable in research settings for studying reaction mechanisms and kinetics. The presence of deuterium atoms can alter the compound’s physical and chemical properties, providing distinct advantages over non-deuterated analogs .
Properties
Molecular Formula |
C7H14ClN |
---|---|
Molecular Weight |
152.67 g/mol |
IUPAC Name |
2-[chloro(dideuterio)methyl]-1-(trideuteriomethyl)piperidine |
InChI |
InChI=1S/C7H14ClN/c1-9-5-3-2-4-7(9)6-8/h7H,2-6H2,1H3/i1D3,6D2 |
InChI Key |
FGMRHGUEOYXVMX-YRYIGFSMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCCC1C([2H])([2H])Cl |
Canonical SMILES |
CN1CCCCC1CCl |
Origin of Product |
United States |
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